mGlu5 antagonists exert their therapeutic effects by competitively binding to the mGlu5 receptor, thereby preventing the binding of glutamate, the endogenous ligand. [] This blockade inhibits the downstream signaling pathways associated with mGlu5 activation, ultimately modulating neuronal excitability and synaptic plasticity.